1-(4-fluorobenzoyl)-2,3-dihydro-1H-indole-4-carboxylic acid
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Overview
Description
1-(4-Fluorobenzoyl)-2,3-dihydro-1H-indole-4-carboxylic acid is an organic compound that combines the structural features of indole and fluorobenzoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorobenzoyl)-2,3-dihydro-1H-indole-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-fluorobenzoyl chloride and 2,3-dihydro-1H-indole-4-carboxylic acid.
Acylation Reaction: The 4-fluorobenzoyl chloride is reacted with 2,3-dihydro-1H-indole-4-carboxylic acid in the presence of a base such as pyridine or triethylamine to form the desired product.
Reaction Conditions: The reaction is typically carried out under anhydrous conditions at a temperature range of 0-25°C.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorobenzoyl)-2,3-dihydro-1H-indole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Substitution: The fluorine atom on the benzoyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or other reduced forms.
Substitution: Substituted benzoyl derivatives.
Scientific Research Applications
1-(4-Fluorobenzoyl)-2,3-dihydro-1H-indole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 1-(4-fluorobenzoyl)-2,3-dihydro-1H-indole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorobenzoyl group can enhance the compound’s binding affinity and selectivity for its target, while the indole moiety can contribute to its overall biological activity.
Comparison with Similar Compounds
4-Fluorobenzoic acid: A simpler compound with similar fluorobenzoyl functionality.
2,3-Dihydro-1H-indole-4-carboxylic acid: Shares the indole core structure.
4-Fluorobenzoyl chloride: A precursor in the synthesis of the target compound.
Uniqueness: 1-(4-Fluorobenzoyl)-2,3-dihydro-1H-indole-4-carboxylic acid is unique due to the combination of the indole and fluorobenzoyl groups, which can impart distinct chemical and biological properties. This combination can enhance the compound’s stability, reactivity, and potential biological activity compared to its individual components.
Properties
IUPAC Name |
1-(4-fluorobenzoyl)-2,3-dihydroindole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO3/c17-11-6-4-10(5-7-11)15(19)18-9-8-12-13(16(20)21)2-1-3-14(12)18/h1-7H,8-9H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLSMWCKVTJKSNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC(=C21)C(=O)O)C(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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